3-Amino-4,4-dimethoxypent-2-enenitrile

Description

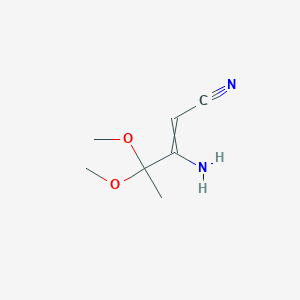

3-Amino-4,4-dimethoxypent-2-enenitrile is a nitrile-containing organic compound characterized by a conjugated enenitrile backbone, an amino group at position 3, and two methoxy substituents at the 4-position of the pentene chain. The electron-donating methoxy groups may influence electronic properties, stabilizing intermediates during reactions.

Properties

CAS No. |

88239-13-8 |

|---|---|

Molecular Formula |

C7H12N2O2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

3-amino-4,4-dimethoxypent-2-enenitrile |

InChI |

InChI=1S/C7H12N2O2/c1-7(10-2,11-3)6(9)4-5-8/h4H,9H2,1-3H3 |

InChI Key |

QCQUVKOBNOJSOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=CC#N)N)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4-dimethoxypent-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container. Dry hydrogen chloride gas is then fed into the container to initiate the addition reaction.

Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.

Cyclization Reaction: A Lewis acid protecting agent is added to the product from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for cyclization.

Methoxylation Reaction: Methanol and sodium hydroxide are added to the product from the cyclization reaction, followed by stirring and dissolving the mixture to complete the methoxylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,4-dimethoxypent-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Substituted amines or ethers.

Scientific Research Applications

3-Amino-4,4-dimethoxypent-2-enenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4,4-dimethoxypent-2-enenitrile involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and nucleophilic attacks, while the methoxy groups can influence the compound’s solubility and reactivity. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Amino-4,4-dimethoxypent-2-enenitrile with key analogs from the literature:

*OAT: Ornithine Aminotransferase

Key Observations:

Backbone Flexibility: The target compound features a linear chain, whereas the cyclopentene derivative () and quinoline-containing analogs () incorporate rigid cyclic systems. This impacts conformational freedom and binding affinity in biological applications .

Substituent Effects: Methoxy vs. However, halogenated analogs may exhibit higher lipophilicity, favoring membrane permeability in enzyme-targeting applications . Nitrile vs. Carboxylic Acid: The nitrile group’s electrophilicity contrasts with the carboxylic acid’s hydrogen-bonding capability, suggesting divergent reactivity in synthetic pathways or biological interactions.

Synthetic Utility: Compound 9a () demonstrates the role of nitriles in cyclization reactions, a property shared with the target compound. Piperidine-catalyzed reflux in ethanol (as described in ) may also apply to the synthesis of the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.